molecular formula C8H9N3O B3358422 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one CAS No. 79899-01-7

2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one

Cat. No.: B3358422
CAS No.: 79899-01-7
M. Wt: 163.18 g/mol
InChI Key: OKOPZHFAEYMBLW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have received significant attention in the synthetic chemistry community . They have a unique chemical structure and versatility, with wide-ranging applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is characterized by a pyrimidine ring fused with an imidazole ring . The exact structure of “2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one” would include additional methyl groups at the 2 and 6 positions of the imidazole ring, and a carbonyl group at the 4 position of the pyrimidine ring.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions, including functionalization at various positions to construct privileged scaffolds for further use in the development of new chemosynthetic strategies and drug development .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, imidazo[1,2-a]pyrimidines are aromatic heterocycles .

Scientific Research Applications

Antituberculosis Activity

The compound 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one has been explored in the context of antituberculosis activity. In a study, derivatives of this compound demonstrated significant potency against multi-drug and extensively drug-resistant strains of tuberculosis. The study emphasized the selective potency of these compounds and their promising pharmacokinetic properties, indicating their potential as antituberculosis agents (Moraski et al., 2011).

Antimicrobial Activity

Compounds including this compound have been synthesized and evaluated for their antimicrobial properties. For instance, one study synthesized pyrimidine tetrazole derivatives, demonstrating notable efficacy against bacterial strains such as E. coli. This highlights the compound's potential in developing new antimicrobial agents (Bhoge et al., 2021).

Molecular Recognition and Drug Action

The aminopyrimidine fragment, found in compounds like this compound, is crucial in biology and medicine. Its role in molecular recognition processes, especially involving hydrogen bonding, is significant in the targeted drug action of pharmaceuticals. This was demonstrated in studies examining the crystallization and structural properties of such compounds, providing insights into their potential pharmaceutical applications (Rajam et al., 2017).

Anticancer and Anti-5-lipoxygenase Activities

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These studies show the versatility of the compound's derivatives in pharmacological applications, particularly in oncology and inflammation control (Rahmouni et al., 2016).

Anticonvulsant and Antidepressant Activities

The compound's derivatives have been explored for their anticonvulsant and antidepressant activities. In one study, pyrido[2,3-d]pyrimidine derivatives exhibited significant anticonvulsant and antidepressant properties, comparable to established drugs like carbamazepine and fluoxetine. This suggests potential therapeutic applications in neurology and psychiatry (Zhang et al., 2016).

Mechanism of Action

While the specific mechanism of action for “2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one” is not known, many imidazo[1,2-a]pyrimidine derivatives have shown promising biological activity. For example, some have been found to act as mitochondrial complex I electron transport inhibitors .

Safety and Hazards

The safety and hazards associated with “2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one” would depend on its exact molecular structure and its intended use. Some imidazo[1,2-a]pyrimidine derivatives have shown promising biological activity, suggesting potential uses in medicinal chemistry .

Future Directions

Future research on imidazo[1,2-a]pyrimidines is likely to focus on developing new synthetic approaches and exploring their potential applications in medicinal chemistry . Further studies are also needed to fully understand their mechanisms of action .

Properties

IUPAC Name

2,6-dimethyl-1H-imidazo[1,5-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-8(12)11-6(2)9-4-7(11)10-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOPZHFAEYMBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=NC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515234
Record name 2,6-Dimethylimidazo[1,5-a]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79899-01-7
Record name 2,6-Dimethylimidazo[1,5-a]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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